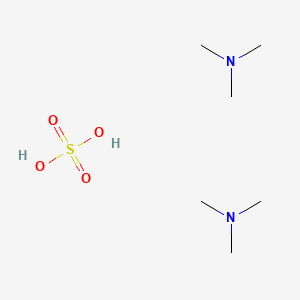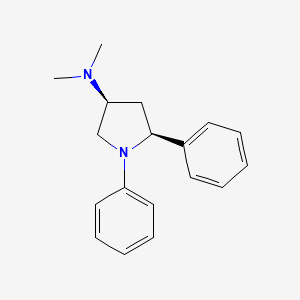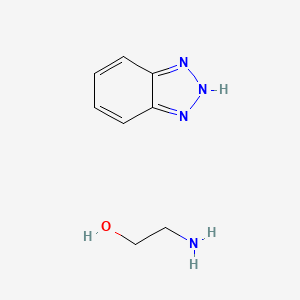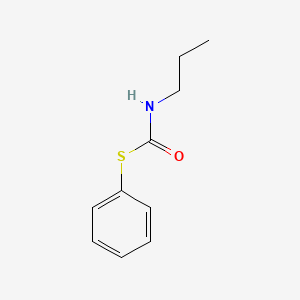
S-Phenyl propylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl propylthiocarbamate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
S-Phenyl propylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . Another method is the Newman-Kwart rearrangement, which involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates .
Industrial Production Methods
Industrial production of this compound often relies on the reaction of primary amines with phosgene, followed by the addition of a thiol. This method, while effective, involves the use of hazardous materials and requires careful handling and safety measures .
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl propylthiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates .
Applications De Recherche Scientifique
S-Phenyl propylthiocarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-Phenyl propylthiocarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This mechanism is particularly relevant in its use as an herbicide, where it inhibits key enzymes involved in plant growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to S-Phenyl propylthiocarbamate include other thiocarbamates such as thiobencarb, orbencarb, and molinate . These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific molecular structure, which imparts unique reactivity and biological activity. Its ability to form stable covalent bonds with enzyme active sites makes it particularly effective as an inhibitor .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
14467-75-5 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
S-phenyl N-propylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clé InChI |
DYAUOMSHTYZRQS-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


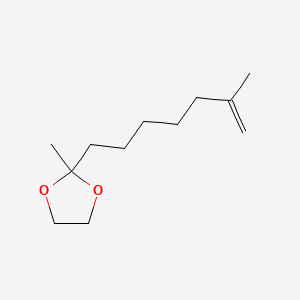

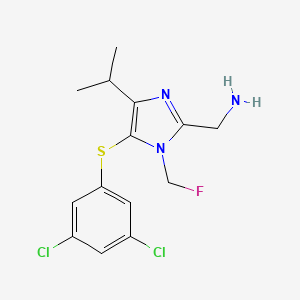

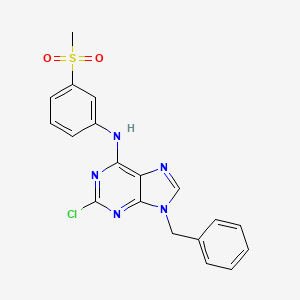
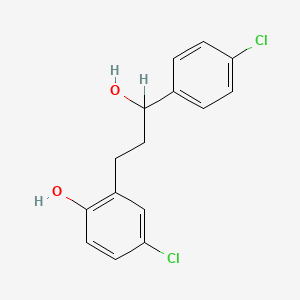
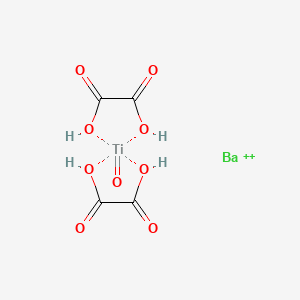
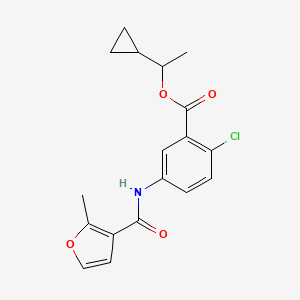
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
